molecular formula C24H38O2 B1193339 O-allyl-AP

O-allyl-AP

Cat. No. B1193339
M. Wt: 358.57
InChI Key: DUOFFKJCKGQKAM-AFGCANKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-allyl-AP is a neuroprotective and proliferative agent with significantly higher stimulatory effect than that of allopregnanolone.

Scientific Research Applications

Synthesis and Properties of Benzoxazines

Two allyl-containing bifunctional benzoxazines, synthesized from o-allylphenol, showed distinct polymerization temperatures and dynamic mechanical properties when compared with their non-allyl counterparts. The structural effects of diamines on the synthesis, polymerization, and properties of these benzoxazines highlight their potential in developing materials with tailored thermal and mechanical characteristics (Liu et al., 2015).

Organometallic Complexes in Protein Nanocages

Research on the accumulation and incorporation of organometallic palladium complexes within apo-ferritin cages explores the hybridization of metal complexes and protein scaffolds. This work is crucial in bioinorganic chemistry and materials science, potentially leading to advances in catalysts and sensors (Abe et al., 2010).

High-Performance Cathode Material for Lithium-Ion Batteries

A study on Ni-rich LiNi0.8Co0.1Mn0.1O2 oxide functionalized by allyl phenyl sulfone (APS) reveals its effectiveness in improving the interfacial stability of Ni-rich layered lithium metal oxides. This functional electrolyte additive enhances cycling performance at high temperatures, suggesting its potential in developing more durable lithium-ion batteries (Ahn & Yim, 2021).

Neurosteroid Analogues for Neuromodulatory Effects

Investigation into the neuromodulatory effects of neurosteroid allopregnanolone (AP) analogues, including O-allyl-AP, has shown potential for developing therapies against neuroendocrine and/or neurodegenerative disorders. These analogues exhibit varied effects on GABAA receptor modulation and neuroprotection, opening avenues for targeted therapeutic strategies (Taleb et al., 2018).

Oligosaccharide and Glycoconjugate Synthesis

The O-allylphenyl (AP) anomeric moiety has been explored as a new leaving group for chemical glycosylation, showing promise in the efficient assembly of oligosaccharides. This approach allows for differentiated activation pathways, offering versatility in the synthesis of complex carbohydrates (Premathilake & Demchenko, 2012).

properties

Product Name

O-allyl-AP

Molecular Formula

C24H38O2

Molecular Weight

358.57

IUPAC Name

3alpha-Allyloxy-5alpha-pregnan-20-one

InChI

InChI=1S/C24H38O2/c1-5-14-26-18-10-12-23(3)17(15-18)6-7-19-21-9-8-20(16(2)25)24(21,4)13-11-22(19)23/h5,17-22H,1,6-15H2,2-4H3/t17-,18+,19-,20+,21-,22-,23-,24+/m0/s1

InChI Key

DUOFFKJCKGQKAM-AFGCANKYSA-N

SMILES

CC([C@H]1CC[C@@]2([H])[C@]3([H])CC[C@@]4([H])C[C@H](OCC=C)CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

O-allyl-AP;  3alpha-O-Allyl-allopregnanolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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